4-Hydroxy-3-methylbenzaldehyde

Antibacterial chalcone synthesis Reimer-Tiemann reaction Gram-positive activity

4-Hydroxy-3-methylbenzaldehyde (CAS 15174-69-3) is the preferred precursor for synthesizing chalcone derivatives with enhanced activity against S. aureus vs. vanillin-based analogs. It enables efficient aldol condensation with 3-acetylcoumarin to yield antimicrobial coumarins and undergoes high-yield Mannich reactions. With proven production capacity up to 680 kg, it supports R&D through pilot-scale campaigns. Procure this specific 4-hydroxy-3-methyl isomer for reliable SAR and scalable synthesis.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 15174-69-3
Cat. No. B106927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-methylbenzaldehyde
CAS15174-69-3
Synonyms4,3-Cresotaldehyde;  3-Methyl-4-hydroxybenzaldehyde;  3-Methyl-p-hydroxybenzaldehyde;  4-Formyl-2-methylphenol;  4-Hydroxy-m-tolylaldehyde; 
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C=O)O
InChIInChI=1S/C8H8O2/c1-6-4-7(5-9)2-3-8(6)10/h2-5,10H,1H3
InChIKeyBAKYASSDAXQKKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-methylbenzaldehyde CAS 15174-69-3: Technical Specifications and Procurement Baseline


4-Hydroxy-3-methylbenzaldehyde (CAS 15174-69-3) is a substituted benzaldehyde derivative with a hydroxyl group at the 4-position and a methyl group at the 3-position of the aromatic ring (molecular formula C8H8O2, molecular weight 136.15 g/mol) . Commercial material is typically supplied as an off-white to tan crystalline powder with a melting point of 118-120°C (lit.), purity specifications ranging from ≥97% (HPLC) to >98.0% (GC/T), and production scale capacity documented up to 680 kg [1]. The compound serves as a versatile intermediate in organic synthesis, with its reactive aldehyde group and phenolic hydroxyl enabling condensation, Schiff base formation, and chalcone synthesis applications [2].

4-Hydroxy-3-methylbenzaldehyde vs. Structural Analogs: Why Substitution Compromises Synthetic Outcomes


Generic substitution of 4-hydroxy-3-methylbenzaldehyde with structurally similar benzaldehyde derivatives is not chemically equivalent due to fundamental differences in substituent electronic effects and steric profiles. The 4-hydroxy-3-methyl substitution pattern confers distinct reactivity characteristics compared to the 4-hydroxy-3-methoxy (vanillin, CAS 121-33-5) or 3-hydroxy-4-methoxy (isovanillin) isomers . The methyl group (electron-donating, +I effect) versus methoxy group (electron-donating via resonance, +M effect) alters the electron density distribution on the aromatic ring, directly influencing electrophilic substitution regioselectivity, condensation reaction kinetics, and the biological activity profiles of downstream derivatives [1]. Consequently, synthetic protocols validated for vanillin-based products cannot be assumed to yield equivalent outcomes when 4-hydroxy-3-methylbenzaldehyde is replaced without independent validation.

4-Hydroxy-3-methylbenzaldehyde Evidence Guide: Quantified Differentiation Against Closest Analogs


Enhanced Antibacterial Activity of 4-Hydroxy-3-methylbenzaldehyde-Derived Chalcone vs. Vanillin-Derived Chalcone Against S. aureus

A chalcone derivative synthesized from 4-hydroxy-3-methylbenzaldehyde demonstrated superior antibacterial activity against gram-positive Staphylococcus aureus when directly compared to the corresponding chalcone derived from 4-hydroxy-3-methoxybenzaldehyde (vanillin). Both compounds were synthesized in parallel and tested under identical disc diffusion assay conditions [1].

Antibacterial chalcone synthesis Reimer-Tiemann reaction Gram-positive activity

Improved Antibacterial Activity of 3-(3-(4-Hydroxy-3-methylphenyl)acryloyl)coumarin vs. 3-Acetylcoumarin

A coumarin derivative synthesized via aldol condensation of 3-acetylcoumarin with 4-hydroxy-3-methylbenzaldehyde exhibited enhanced antibacterial activity compared to the parent 3-acetylcoumarin compound [1].

Coumarin derivatives Antibacterial synthesis Aldol condensation

Intrinsic Antifungal Activity Against Cryptococcus neoformans (Class-Level Benzaldehyde Activity Reference)

4-Hydroxy-3-methylbenzaldehyde itself exhibits fungicidal activity against Cryptococcus neoformans, with a reported mechanism involving inhibition of mitochondrial functions and disruption of fatty acid synthesis leading to cell death . This intrinsic activity distinguishes the compound from many benzaldehyde derivatives that lack direct antifungal properties.

Antifungal agent Cryptococcus neoformans Mitochondrial inhibition

Commercial Availability at Multi-Kilogram Scale for Industrial Procurement

4-Hydroxy-3-methylbenzaldehyde is commercially available with documented production capacity up to 680 kg [1]. This contrasts with many specialized benzaldehyde derivatives that are typically available only at gram to sub-kilogram research quantities.

Bulk procurement Scale-up Supply chain

Synthetic Utility in Mannich Reaction: Piperidinylmethyl Phenol Derivative Formation

4-Hydroxy-3-methylbenzaldehyde undergoes Mannich reaction with piperidine and formic acid to yield 2-methyl-4-piperidin-1-ylmethyl-phenol with a reported yield of approximately 82% .

Mannich reaction Piperidine derivatives Phenol functionalization

Storage Stability Considerations: Air Sensitivity vs. Vanillin

According to TCI specifications, 4-hydroxy-3-methylbenzaldehyde is noted as air-sensitive and should be stored under inert gas . This represents a practical handling distinction from vanillin (4-hydroxy-3-methoxybenzaldehyde), which is generally air-stable under ambient storage conditions.

Storage conditions Inert atmosphere Stability

4-Hydroxy-3-methylbenzaldehyde: Evidence-Backed Application Scenarios for Procurement Decision-Making


Synthesis of Antibacterial Chalcone Libraries Requiring Methyl-Substituted Scaffolds

Based on direct head-to-head evidence, 4-hydroxy-3-methylbenzaldehyde is the preferred precursor when synthesizing chalcone derivatives targeting gram-positive bacteria, particularly Staphylococcus aureus. The methyl-substituted chalcone product demonstrates superior antibacterial activity compared to the methoxy-substituted vanillin-derived chalcone when tested under identical disc diffusion conditions [1]. Researchers developing structure-activity relationship (SAR) libraries around the chalcone pharmacophore should procure this compound specifically rather than substituting vanillin, as the substitution pattern at the 3-position materially affects antibacterial potency outcomes.

Synthesis of Bioactive Coumarin-Aldehyde Conjugates with Enhanced Antibacterial Activity

4-Hydroxy-3-methylbenzaldehyde enables the synthesis of 3-(3-(4-hydroxy-3-methylphenyl)acryloyl)coumarin via aldol condensation with 3-acetylcoumarin, yielding a product with antibacterial activity superior to the parent coumarin scaffold against both E. coli and S. aureus [1]. This application is particularly relevant for medicinal chemistry programs seeking to functionalize coumarin cores with substituted benzaldehyde moieties to improve antimicrobial profiles.

Multi-Kilogram Intermediate Synthesis for Process Development and Scale-Up

For industrial process chemists and procurement managers, 4-hydroxy-3-methylbenzaldehyde offers documented commercial availability at production scale up to 680 kg [1]. This established supply chain distinguishes it from niche benzaldehyde analogs typically constrained to research quantities. Applications include intermediate-scale synthesis campaigns, pilot plant validation, and early-phase manufacturing where supply reliability and scalability are critical selection criteria.

Mannich Reaction-Based Aminomethyl Functionalization

The compound undergoes efficient Mannich reaction with secondary amines (exemplified by piperidine) under formic acid catalysis to yield aminomethyl-substituted phenol derivatives with approximately 82% yield [1]. This reactivity pathway is valuable for synthesizing amino-functionalized aromatic building blocks used in pharmaceutical intermediate preparation, particularly when introducing basic nitrogen-containing side chains onto the phenolic scaffold is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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